2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one

Description

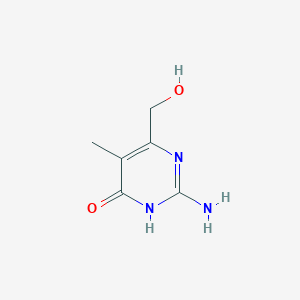

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a hydroxylmethyl group at position 6, a methyl group at position 5, and an amino group at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, often studied for their biological and pharmacological activities.

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-amino-4-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(2-10)8-6(7)9-5(3)11/h10H,2H2,1H3,(H3,7,8,9,11) |

InChI Key |

ODJUQRVRSGKMOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(NC1=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,6-dihydroxypyrimidine with formaldehyde and methylamine. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-Amino-6-(carboxymethyl)-5-methylpyrimidin-4(1H)-one.

Reduction: this compound alcohol.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is utilized as a precursor for developing various derivatives that exhibit enhanced biological activities. It plays a crucial role in creating nucleic acid analogs that can be studied for their interactions with enzymes and other biomolecules.

Biology

The biological significance of this compound is underscored by its ability to modulate enzyme activity through hydrogen bonding with active sites. Notable applications include:

- Antimicrobial Activity : Derivatives of this compound have shown promising results in inhibiting the growth of various pathogens, indicating potential use in treating infectious diseases.

- Cytotoxic Effects : In vitro studies demonstrate that this compound can induce cytotoxicity in cancer cell lines, such as HeLa cells. The mechanism involves triggering apoptosis and disrupting cell cycle progression, suggesting its potential as an anticancer agent.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and as an intermediate in various chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Antimicrobial Research

Recent studies have highlighted the antimicrobial properties of derivatives derived from this compound. For instance, one study demonstrated that these derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents.

Cancer Treatment

In cancer research, derivatives of this compound have been tested for their cytotoxic effects against various cancer cell lines. A notable study reported that treatment with these derivatives resulted in a significant reduction in cell viability in HeLa cells, indicating their potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique substituent arrangement distinguishes it from other pyrimidinones. Key comparisons include:

2-Amino-5-chloro-4(1H)-pyrimidinone () Substituents: Chloro at position 5 vs. methyl in the target compound. Impact: Chloro’s electronegativity may increase reactivity in nucleophilic substitutions, whereas the methyl group in the target compound contributes to steric bulk without significant electronic effects. Applications: Chlorinated pyrimidinones are often intermediates in drug synthesis, but their toxicity profiles differ from hydroxymethyl-containing analogs .

6-Amino-2-methyl-5-nitrosopyrimidin-4-ol () Substituents: Nitroso at position 5 and hydroxyl at position 4 vs. hydroxymethyl at position 6 in the target. The hydroxyl group in this compound may enhance hydrogen bonding, whereas the hydroxymethyl group in the target offers flexibility in derivatization .

4-Amino-5-hydroxymethyl-2(1H)-pyrimidinone (A-797, ) Substituents: Hydroxymethyl at position 5 vs. position 6 in the target. Impact: Positional isomerism affects hydrogen bonding and solubility. The target’s hydroxymethyl at position 6 may improve interactions with biological targets compared to position 5 .

6-(Ethoxymethyl)-2-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one () Substituents: Ethoxymethyl at position 6 and hydroxymethyl at position 2 vs. hydroxymethyl at position 6 in the target.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Predicted logP* | Potential Applications |

|---|---|---|---|---|

| 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one | 2-NH₂, 5-CH₃, 6-CH₂OH | Amino, hydroxymethyl, methyl | -0.5 (est.) | Anticancer, antifungal |

| 2-Amino-5-chloro-4(1H)-pyrimidinone | 2-NH₂, 5-Cl | Amino, chloro | 0.8 (est.) | Drug intermediates |

| 6-Amino-2-methyl-5-nitrosopyrimidin-4-ol | 6-NH₂, 2-CH₃, 5-NO | Amino, nitroso, hydroxyl | -0.3 (est.) | Redox-active agents |

| 4-Amino-5-hydroxymethyl-2(1H)-pyrimidinone | 4-NH₂, 5-CH₂OH | Amino, hydroxymethyl | -1.2 (est.) | Solubility-enhanced therapeutics |

*logP values estimated using fragment-based methods.

Biological Activity

2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one, a heterocyclic organic compound belonging to the pyrimidine family, exhibits significant biological activity that is crucial for various applications in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by:

- An amino group at the second position.

- A hydroxymethyl group at the sixth position.

- A keto group at the fourth position of the pyrimidine ring.

These functional groups contribute to its reactivity and biological interactions, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and amino groups can form hydrogen bonds with active sites, influencing enzyme activity and modulating biochemical pathways. This interaction can lead to alterations in cellular processes, such as apoptosis and proliferation, particularly in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of pyrimidines can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against multidrug-resistant (MDR) cancer cells .

- The mechanism involves inducing stress responses in cells, leading to apoptosis through mitochondrial pathways .

- Antimicrobial Properties :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | References |

|---|---|---|

| Anticancer | Selective cytotoxicity against MDR cells | , |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Anticancer Activity

In a study examining the effects of various pyrimidine derivatives on cancer cell lines, this compound was noted for its ability to induce apoptosis in acute myeloid leukemia (AML) cells. The compound's structural features were linked to enhanced selectivity against MDR variants compared to conventional therapies, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.